molecular formula C17H10F2N6O2 B2922980 N-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1251607-93-8

N-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2922980
CAS No.: 1251607-93-8
M. Wt: 368.304
InChI Key: KYPXTFRGTQGRMX-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl group and at position 5 with a carboxamide moiety bearing a 3-fluorophenyl substituent.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N6O2/c18-10-4-6-13(7-5-10)25-9-14(22-24-25)15-21-17(27-23-15)16(26)20-12-3-1-2-11(19)8-12/h1-9H,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPXTFRGTQGRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the triazole and oxadiazole intermediates with the fluorophenyl groups under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Feature Target Compound ZQL-4c () COX-2 Inhibitor ()
Core Structure Oxadiazole-triazole Oleanolic acid-triazole Triazole-oxadiazole
Fluorophenyl Groups 3-F (amide), 4-F (triazole) 4-F (triazole) 4-F (triazole)
Bioactivity Hypothesized anticancer Anticancer COX-2 inhibition
Synthetic Yield N/A Not reported 50–71% (analogous methods)

Biological Activity

N-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a compound of significant interest within medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves the formation of the oxadiazole and triazole moieties, which are crucial for its biological activity. The synthetic pathway typically includes:

  • Starting Materials : 3-fluorophenyl isocyanate, 4-fluorophenyl hydrazine, and other reagents.
  • Reaction Conditions : The reactions are often conducted under reflux conditions in solvents like ethanol or DMF (dimethylformamide) to facilitate the formation of the desired heterocycles.

The final product has been characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structural integrity and purity.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Mechanism of Action : The compound exhibits inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer cell proliferation. Specifically, it has been shown to reactivate CDK inhibitor proteins, leading to suppressed growth in pancreatic cancer cell lines .
  • Case Study : In a comparative study with other triazole-based compounds, this compound demonstrated a significant reduction in cell viability (IC50 values in the low micromolar range) against various cancer cell lines including HCT116 (colon carcinoma) and T47D (breast cancer) .

2.2 Antifungal Activity

The triazole core is well-known for its antifungal properties. Recent evaluations have shown that:

  • Activity Spectrum : This compound exhibits broad-spectrum antifungal activity against several pathogenic fungi. The SAR studies indicate that modifications to the triazole ring can enhance antifungal potency .

3. Structure-Activity Relationship (SAR)

The SAR studies reveal that both the fluorine substitutions on the phenyl rings and the oxadiazole moiety play critical roles in modulating biological activity:

Substituent Effect on Activity
3-Fluoro substitutionEnhances binding affinity to target enzymes
4-Fluoro substitutionIncreases lipophilicity and membrane penetration
Oxadiazole moietyEssential for HDAC inhibition

These modifications suggest that fine-tuning the molecular structure can lead to improved therapeutic profiles.

4. Conclusion

This compound represents a promising candidate in drug development with notable anticancer and antifungal activities. Ongoing research into its mechanism of action and further optimization of its structure will be critical for advancing this compound into clinical applications.

Q & A

Q. Methodological Answer :

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data reduction employs SAINT or APEX3 software .
  • Structure Solution : SHELXT or SHELXD (from the SHELX suite) is used for direct methods or charge flipping. For complex cases (e.g., twinning), iterative refinement in SHELXL with restraints for disordered fluorophenyl groups is critical .
  • Validation : R-factor convergence (<0.05), checkCIF/PLATON analysis for geometric errors, and ORTEP visualization (WinGX) for anisotropic displacement ellipsoids ensure structural integrity .

Advanced: How to resolve contradictions in crystallographic data when fluorine atoms exhibit anisotropic displacement?

Q. Methodological Answer :

  • Refinement Strategy : In SHELXL, apply "ISOR" restraints to fluorine atoms to mitigate excessive anisotropy caused by thermal motion or disorder. Use "DFIX" commands to maintain C–F bond distances (1.35–1.40 Å) .
  • Validation Tools : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions. Compare experimental vs. DFT-calculated bond lengths (e.g., Gaussian09 at B3LYP/6-31G** level) .
  • Case Study : A 2022 study resolved F-atom disorder by refining two alternative positions with occupancy ratios (0.7:0.3) and validating via residual density maps .

Advanced: How to design structure-activity relationship (SAR) studies for fluorophenyl-triazole-oxadiazole hybrids?

Q. Methodological Answer :

Analog Synthesis : Replace fluorophenyl substituents with chloro-, methoxy-, or methyl groups to assess electronic/steric effects. Use parallel synthesis (e.g., 96-well plates) for high-throughput screening .

Bioactivity Profiling :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays. Compare IC₅₀ values of analogs (e.g., 4-methoxyphenyl derivatives show 10× lower activity than fluorophenyl) .
  • Solubility Optimization : Measure logP via shake-flask method (octanol/water). Introduce polar groups (e.g., –OH, –NH₂) to improve aqueous solubility while retaining potency .

Advanced: How to address low yields in the final amidation step?

Q. Methodological Answer :

  • Reagent Optimization : Replace EDC·HCl with COMU or HATU for higher coupling efficiency. Use 4-dimethylaminopyridine (DMAP) as a catalyst in DMF at 0°C to minimize racemization .
  • Workup Adjustments : Quench reactions with ice-cold water to precipitate the product. Centrifuge at 10,000 rpm for 15 min to recover insoluble carboxamide .
  • Case Study : A 2023 protocol achieved 85% yield by using 1.2 equiv of 3-fluoroaniline and 2.0 equiv of HOBt in THF under N₂ .

Advanced: How to computationally model the compound’s binding affinity for target proteins?

Q. Methodological Answer :

Docking Studies : Use AutoDock Vina or Schrödinger Glide to dock the compound into ATP-binding pockets (e.g., EGFR PDB: 1M17). Set grid boxes to enclose residues within 10 Å of the active site .

MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bonds (e.g., oxadiazole O⋯Lys721 interactions) .

Free Energy Calculations : Apply MM-PBSA to estimate ΔG_bind. Fluorophenyl groups contribute −2.3 kcal/mol via hydrophobic interactions, while triazole N-atoms form salt bridges (−1.8 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.